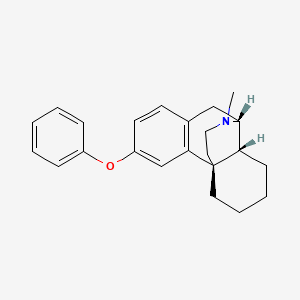

(-)-3-Phenoxy-N-methylmorphinan

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H27NO |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

(1R,9R,10R)-17-methyl-4-phenoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C23H27NO/c1-24-14-13-23-12-6-5-9-20(23)22(24)15-17-10-11-19(16-21(17)23)25-18-7-3-2-4-8-18/h2-4,7-8,10-11,16,20,22H,5-6,9,12-15H2,1H3/t20-,22+,23+/m0/s1 |

InChI Key |

PWLXGNOVURURNQ-MDNUFGMLSA-N |

Isomeric SMILES |

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC5=CC=CC=C5 |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5=CC=CC=C5 |

Synonyms |

(-)-3-phenoxy-N-methylmorphinan 3-phenoxy-N-methylmorphinan |

Origin of Product |

United States |

Preclinical Pharmacological Characterization and Mechanism of Action

Opioid Receptor Binding and Selectivity Profiles

Opioid receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets for opioid drugs. nih.govnih.gov The family of opioid receptors includes the mu (μ), delta (δ), and kappa (κ) subtypes. ucla.edunih.gov The interaction of a ligand with these receptors dictates its pharmacological effects. nih.gov

(-)-3-Phenoxy-N-methylmorphinan and its related phenylmorphinan derivatives exhibit a strong affinity for the mu-opioid receptor (MOR), with many demonstrating subnanomolar affinity. nih.gov Some derivatives even show a binding affinity for the MOR that is several times higher than that of morphine. For instance, N-phenylpropylnormorphine, a related compound, was found to have a high affinity and selectivity for the MOR with a Ki value of 0.93 nM. researchgate.net The affinity of these compounds for the MOR is a key determinant of their potential analgesic properties, as the MOR is critically involved in mediating analgesia. nih.govnih.gov

In terms of efficacy, which refers to the ability of a ligand to activate the receptor upon binding, phenylmorphans display a range of activities at the MOR. nih.gov Functional assays, such as the [³⁵S]GTPγS binding assay, have revealed that these compounds can act as agonists at the MOR, with varying potencies and efficacies. nih.gov The N-phenethyl substitution in some morphinan (B1239233) structures has been shown to enhance not only the binding affinity and selectivity for the MOR but also the agonist potency. nih.gov

| Compound | MOR Binding Affinity (Ki, nM) |

| N-phenylpropylnormorphine | 0.93 researchgate.net |

The delta-opioid receptor (DOR) is another member of the opioid receptor family that plays a role in analgesia. nih.gov Phenylmorphinan derivatives generally exhibit a significantly lower affinity for the DOR compared to the MOR. Studies have shown that these compounds possess a high degree of selectivity for the MOR over the DOR. nih.gov For example, N-phenethyl substituted morphinans can be selective μOR ligands or dual μ/δOR agonists depending on other structural modifications. nih.gov

The kappa-opioid receptor (KOR) is associated with analgesia but also with less desirable effects such as dysphoria and sedation. wikipedia.orgnih.gov Similar to their interaction with the DOR, phenylmorphinan derivatives typically show a much lower binding affinity for the KOR as compared to the MOR. nih.gov This selectivity is a desirable characteristic in the development of analgesics, as it may reduce the potential for KOR-mediated side effects. For instance, some morphinan analogues have been found to be over 10-fold more selective for the MOR versus the KOR. nih.gov

Receptor selectivity is a critical aspect of drug design, aiming to maximize therapeutic effects while minimizing off-target interactions. Derivatives of this compound have demonstrated a favorable selectivity profile, with a strong preference for the MOR over both the DOR and KOR. nih.gov Research has indicated that some phenylmorphans have greater than 87-fold MOR-versus-DOR selectivity and greater than 10-fold MOR-versus-KOR selectivity. nih.gov The N-substituent in morphinans plays a crucial role in determining their opioid receptor activity and selectivity. nih.gov Isosterism, the replacement of one atom or group of atoms with another that has similar physical and chemical properties, has also been shown to significantly alter the opioid receptor selectivity profile of related naltrexone (B1662487) derivatives. nih.gov

| Compound Class | MOR vs. DOR Selectivity | MOR vs. KOR Selectivity |

| Phenylmorphans | >87-fold nih.gov | >10-fold nih.gov |

Ligand-Receptor Interactions and Signaling Pathways (Preclinical)

The binding of a ligand to an opioid receptor initiates a cascade of intracellular signaling events. ucla.edu These receptors are coupled to inhibitory G proteins, and their activation leads to the modulation of various downstream effectors. ucla.edunih.gov

Opioid receptors, including the MOR, are G protein-coupled receptors (GPCRs). nih.govnih.gov Upon agonist binding, the receptor undergoes a conformational change that facilitates its interaction with and activation of intracellular heterotrimeric G proteins. ucla.edu This activation typically involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which can then modulate the activity of various effector proteins. nih.gov For MORs, this signaling is primarily mediated through inhibitory G proteins (Gi/Go). wikipedia.org The interaction between the receptor and G proteins can be influenced by the specific ligand, leading to different signaling outcomes, a concept known as biased agonism. nih.gov The neuronal protein GINIP has been identified as a regulator of Gi-coupled GPCR signaling, influencing the balance of signaling after receptor activation. biorxiv.org Furthermore, the physical interaction and heteromerization of opioid receptors, such as between μ and δ receptors, can lead to allosteric modulation of ligand binding and receptor function. nih.gov

Exploration of Unexplored Binding Domains

The morphinan skeleton is a well-established template for opioid receptor ligands, with decades of research defining key pharmacophoric interactions. acs.org However, the focus on specific regions of the molecule has left other areas relatively under-explored. The primary interaction points are widely recognized to involve the protonated nitrogen of the piperidine (B6355638) D-ring, which forms an ionic bond with an acidic residue (Aspartate) in the receptor, and the phenolic hydroxyl group at C-3, which engages in hydrogen bonding. acs.orgnih.gov

Recent research has begun to probe regions previously thought to be less critical. For example, the area around the piperidine D-ring, beyond the crucial nitrogen interaction, has not been extensively studied due to concerns that modifications could disrupt this primary binding event. nih.gov However, novel morphinan-type ligands with side chains containing a heteroatom positioned above the D-ring have shown surprising binding affinity for opioid receptors, suggesting the presence of a previously unexplored binding domain in this region. nih.gov

Structure-Activity Relationships (SAR) of Morphinan Core and Substituents

Impact of N-17 Substituents (e.g., Methyl, Phenethyl, Arylalkyl, Heteroaralkyl)

The substituent on the morphinan nitrogen at position 17 is a critical determinant of the compound's pharmacological action. mdpi.com The size and nature of this group can switch the activity from agonism to antagonism.

N-Methyl: The N-methyl group, as found in this compound, is typically associated with potent agonist activity at the mu-opioid receptor. acs.orgmdpi.com

N-Allyl and N-Cyclopropylmethyl: Replacing the N-methyl group with slightly larger groups like allyl or cyclopropylmethyl often introduces antagonist properties. For example, N-allylmorphine (nalorphine) was the first opioid antagonist discovered. mdpi.com These compounds are frequently mixed agonist-antagonists. nih.gov For instance, in a series of morphinan derivatives, replacing an N-methyl with an N-cyclopropylmethyl group converted a potent agonist into a compound with antagonist activity at the mu-receptor. nih.gov

N-Phenethyl and other Arylalkyl groups: Increasing the size of the N-substituent further with groups like phenethyl can enhance agonist potency. However, this is not a universal rule and depends on other substitutions on the morphinan scaffold. nih.gov In some series, N-substituents with a three- to five-carbon chain length yield derivatives that are antagonists at some or all opioid receptor types. nih.gov

Basic vs. Non-basic Substituents: The basicity of the nitrogen in the N-substituent can also be crucial. In a series of norbinaltorphimine (B1679850) congeners, potent and selective kappa-opioid receptor antagonism was only observed when the N17' nitrogen was basic, suggesting a key interaction with acidic amino acid residues on the receptor. nih.gov

Table 1: Impact of N-17 Substituent on Morphinan Activity Profile

| N-17 Substituent | Typical Pharmacological Profile | Example Compound(s) | Reference(s) |

|---|---|---|---|

| Methyl | Mu-Opioid Agonist | Morphine, Oxycodone | mdpi.com |

| Allyl | Mixed Agonist-Antagonist / Antagonist | Nalorphine | mdpi.comnih.gov |

| Cyclopropylmethyl | Mixed Agonist-Antagonist / Antagonist | Cyclorphan | nih.gov |

| Cyclobutylmethyl | Mixed Agonist-Antagonist | MCL-101 | nih.gov |

| Phenethyl | Potent Agonist | N-Phenethylnormorphine | nih.gov |

Role of 3-Phenoxy Group and Aromatic Ring Substitutions

The substituent at the C-3 position of the A-ring is fundamentally important for high-affinity binding to the mu-opioid receptor. A free phenolic hydroxyl group (3-OH) is a common feature of potent morphinan agonists like morphine and oxymorphone, as it can act as a hydrogen bond donor. researchgate.net

The replacement of the 3-OH group with a 3-phenoxy group, as in this compound, represents a significant modification. Pharmacodynamic studies in rats have shown that this compound itself, along with two active metabolites—levorphanol (B1675180) (which has a 3-OH group) and a p-hydroxylated version of the parent compound (pOH-PMM)—are found in the brain after administration. nih.gov The analgesic activity may be due to the parent compound, its metabolites, or a combination thereof, suggesting that 3-Phenoxy-N-methylmorphinan may act, at least in part, as a prodrug for active metabolites with a free phenolic group. nih.gov The presence of the p-hydroxylated metabolite underscores the importance of potential hydrogen bonding interactions on the appended aromatic ring. nih.gov

Further research has explored bioisosteric replacement of the phenolic moiety. For instance, replacing the 3-hydroxy group with an imidazolone (B8795221) group was investigated as a way to improve metabolic stability while retaining activity, highlighting the C-3 position as a key site for modification to fine-tune pharmacokinetic and pharmacodynamic properties. researchgate.net

Influence of C-6 and C-14 Modifications (e.g., Hydroxyl, Carbonyl, Etherification)

Modifications at the C-6 and C-14 positions on the C-ring of the morphinan scaffold have been a major focus of medicinal chemistry efforts to develop safer and more effective opioids. nih.govmdpi.com

C-6 Modifications: The C-6 position in clinically used opioids can be a hydroxyl group (as in morphine) or a carbonyl group (as in oxycodone). nih.gov This position is known to be a key site for influencing ligand binding, efficacy, and signaling. nih.gov For example, the deletion of the 6-carbonyl group in certain N-methylmorphinan-6-ones was found to improve mu-opioid receptor binding affinity by reducing steric clash with the Val300 residue of the receptor. nih.gov Introducing novel substructures, such as an acrylonitrile (B1666552) group at C-6, has led to compounds with very high affinity and selectivity for the mu-opioid receptor. nih.gov

C-14 Modifications: While natural opioids are unsubstituted at C-14, adding substituents at this position can dramatically alter the pharmacological profile. mdpi.com

14-Hydroxyl: The introduction of a 14-OH group (as in oxymorphone) is a common feature.

14-Alkoxy: Replacing the 14-OH with a 14-methoxy or 14-benzyloxy group can significantly increase binding affinity and analgesic potency. nih.gov For example, 14-O-methyloxymorphone showed a 9-fold increase in mu-receptor binding affinity compared to oxymorphone. nih.gov The introduction of a larger 14-O-phenylpropyl moiety can convert a selective mu-receptor ligand into a non-selective agonist with activity at delta and kappa receptors as well. nih.gov These findings suggest that the C-14 position interacts with a specific sub-pocket of the opioid receptor, and the nature of the substituent here can modulate both potency and selectivity. nih.gov

Table 2: Influence of C-6 and C-14 Substitutions on Mu-Opioid Receptor (MOP) Affinity

| Base Compound | C-6 Substitution | C-14 Substitution | MOP Receptor Affinity (Ki, nM) | Reference(s) |

|---|---|---|---|---|

| Oxymorphone | Carbonyl (=O) | Hydroxyl (-OH) | ~0.25 | nih.gov |

| 14-O-Methyloxymorphone | Carbonyl (=O) | Methoxy (B1213986) (-OCH3) | ~0.03 | nih.gov |

| 14-O-Benzyloxymorphone | Carbonyl (=O) | Benzyloxy (-OCH2Ph) | Subnanomolar | nih.gov |

| 6-Deoxy-14-O-methyloxymorphone | Methylene (-CH2) | Methoxy (-OCH3) | Improved vs. 6-keto parent | nih.gov |

Stereochemical Impact on Pharmacological Activity

The rigid, polycyclic structure of morphinans contains multiple chiral centers, making stereochemistry a crucial factor in their biological activity. mdpi.com The three-dimensional arrangement of the atoms dictates how the molecule fits into the binding pocket of the opioid receptor.

Even subtle changes in stereochemistry can have profound effects. For example, the orientation of the C-6 hydroxyl group (pseudo-equatorial in morphine vs. pseudo-axial in its epimer, isomorphine) influences activity. mdpi.com The absolute configuration of substituents can also be determinative; for instance, in the 6,14-ethenomorphinan series, the stereochemistry at the C-20 position of the added bridge dramatically impacts potency, with the 20R isomer of etorphine being thousands of times more potent than morphine, while the 20S isomer is significantly less so. mdpi.com Therefore, the specific stereoconfiguration of this compound is essential for its interaction with opioid receptors, and any change to its chiral centers would be expected to significantly alter its pharmacological profile.

Preclinical Metabolism and Pharmacokinetics

Biotransformation Pathways in Preclinical Models (e.g., Rat, Dog)

In preclinical studies, particularly in rats, (-)-3-Phenoxy-N-methylmorphinan undergoes significant metabolism to produce several metabolites, some of which are pharmacologically active. The primary biotransformation pathways identified include N-demethylation, hydroxylation of the phenoxy group, and cleavage of the ether linkage.

N-demethylation is a common metabolic pathway for many xenobiotics containing a tertiary amine, such as the N-methyl group in PMM. wikipedia.org This reaction involves the removal of the methyl group from the nitrogen atom, leading to the formation of the corresponding nor-analogue. This process is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. wikipedia.org The formation of the nor-analogue of PMM represents one of the key metabolic transformations this compound undergoes in preclinical models.

Studies in rats have shown that PMM is subject to hydroxylation on the 3-phenoxy ring. nih.gov Specifically, para-hydroxylation has been identified as a significant metabolic route, resulting in the formation of p-hydroxylated PMM (pOH-PMM). nih.gov This metabolite has been found to be active and present in the brain at concentrations greater than in the plasma following oral administration of PMM. nih.gov

A critical metabolic pathway for PMM is the cleavage of its ether linkage. nih.gov This biotransformation results in the formation of levorphanol (B1675180), a potent opioid analgesic. nih.gov The generation of levorphanol from PMM is significant as it suggests that PMM may act as a prodrug, with its pharmacological activity potentially being mediated, at least in part, by this active metabolite. nih.gov Brain concentrations of levorphanol have been detected in rats after the administration of PMM. nih.gov

| Metabolic Pathway | Resulting Metabolite | Significance in Preclinical Models (Rat) |

| N-Demethylation | Nor-analogue of PMM | Formation of a primary metabolite. |

| Para-Hydroxylation | p-hydroxylated PMM (pOH-PMM) | Formation of an active metabolite found in the brain. nih.gov |

| Ether Linkage Cleavage | Levorphanol | Formation of a potent, active metabolite, suggesting PMM may act as a prodrug. nih.gov |

In Vitro Metabolic Stability and Enzyme Kinetics (e.g., Liver Microsomes)

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile and is often assessed in vitro using liver microsomes. mercell.comnih.gov These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.govyoutube.com In a typical assay, the test compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH, and the rate of disappearance of the parent compound is measured over time. mercell.comnih.gov This allows for the calculation of parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

The kinetics of the enzymatic reactions responsible for the metabolism of a compound can often be described by the Michaelis-Menten equation. wikipedia.org This model relates the rate of the reaction to the substrate concentration, allowing for the determination of the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. wikipedia.org For a compound like PMM, understanding its enzyme kinetics would provide insight into the efficiency and capacity of the enzymes responsible for its biotransformation.

| Parameter | Description | Relevance |

| In Vitro Half-life (t½) | The time it takes for 50% of the compound to be metabolized in an in vitro system like liver microsomes. nih.gov | Indicates the compound's susceptibility to metabolism. |

| Intrinsic Clearance (CLint) | A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. youtube.comnih.gov | Used to predict in vivo hepatic clearance. |

| Michaelis Constant (Km) | The substrate concentration at which the enzyme reaction rate is at half-maximum. wikipedia.org | Reflects the affinity of the enzyme for the substrate. |

| Maximum Velocity (Vmax) | The maximum rate of the enzyme-catalyzed reaction. wikipedia.org | Indicates the maximum metabolic capacity. |

Preclinical Absorption and Distribution Studies

Preclinical studies on the absorption and distribution of a compound are essential for understanding its bioavailability and delivery to target tissues.

Blood-Brain Barrier Permeability Studies

The ability of a centrally acting analgesic to cross the blood-brain barrier (BBB) is fundamental to its therapeutic efficacy. Preclinical research has demonstrated that this compound (PMM) and its primary active metabolites effectively penetrate the central nervous system.

In a pivotal study conducted in rats, the administration of a 50 mg/kg oral dose of radiolabeled PMM led to the detection of the unchanged parent compound and two of its active metabolites, levorphanol and p-hydroxylated PMM (pOH-PMM), within brain tissue. nih.gov Notably, the concentrations of PMM and pOH-PMM in the brain were found to be greater than their corresponding concentrations in plasma, indicating efficient transport across the blood-brain barrier. nih.gov

The study measured brain and plasma concentrations at various time points, revealing sustained levels of the parent compound and its metabolites in the brain, which correlated with the observed analgesic effects. nih.gov The prolonged presence of these compounds in the central nervous system may be attributed to a slow absorption process from the gastrointestinal tract. nih.gov

The following table summarizes the brain and plasma concentrations of this compound and its active metabolites at 1 and 6 hours post-administration in rats.

Brain and Plasma Concentrations of this compound (PMM) and its Metabolites in Rats

| Time (hours) | Compound | Brain Concentration (ng/g) | Plasma Concentration (ng/ml) |

|---|---|---|---|

| 1 | PMM | 1400 | 250 |

| 1 | pOH-PMM | 300 | 100 |

| 1 | Levorphanol | 27 | 10 |

| 6 | PMM | 400 | 50 |

| 6 | pOH-PMM | 190 | 60 |

| 6 | Levorphanol | 16 | 5 |

Data derived from a study in rats following a 50 mg/kg oral dose of 3H-labeled PMM. nih.gov

Role of Efflux Transporters (e.g., P-glycoprotein)

Efflux transporters, such as P-glycoprotein (P-gp), are located at the blood-brain barrier and play a critical role in limiting the brain penetration of various xenobiotics. These transporters actively pump substrates out of the endothelial cells of the brain capillaries and back into the bloodstream.

To date, specific studies investigating the interaction of this compound or its metabolites with efflux transporters like P-glycoprotein have not been reported in the scientific literature. Therefore, it remains unknown whether this compound is a substrate for P-gp or other efflux transporters, and what role, if any, these transporters play in its central nervous system pharmacokinetics.

Computational and Chemoinformatics Approaches in Morphinan Research

Pharmacophore Modeling for Opioid Receptor Ligands

Pharmacophore modeling is a cornerstone of modern drug discovery, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.comnih.govdovepress.com For opioid receptor ligands like (-)-3-Phenoxy-N-methylmorphinan, pharmacophore models are instrumental in identifying key molecular characteristics that govern binding affinity and selectivity. These models serve as powerful tools in virtual screening campaigns to discover new chemical entities with desired pharmacological activities. nih.govnih.govresearchgate.net

Ligand-Based Pharmacophore Model Generation

In the absence of a co-crystallized structure of the target receptor with the ligand of interest, ligand-based pharmacophore models offer a robust alternative. mdpi.comnih.govarxiv.org This approach involves aligning a set of known active molecules to identify common chemical features that are essential for their biological activity. youtube.comyoutube.comnih.gov For this compound, a ligand-based pharmacophore model would be generated by considering its structural features in conjunction with other known morphinan-based opioid agonists.

A hypothetical ligand-based pharmacophore model for µ-opioid receptor agonists of the morphinan (B1239233) class, including this compound, would likely consist of the following key features:

Aromatic Ring (AR): The phenol (B47542) ring (A-ring) of the morphinan scaffold is a crucial feature for interaction with the receptor.

Hydrophobic Group (HY): The phenoxy group at the 3-position contributes a significant hydrophobic feature, which can engage in van der Waals interactions within the binding pocket.

Positive Ionizable (PI) Feature: The tertiary amine nitrogen, which is protonated at physiological pH, forms a critical ionic interaction.

Hydrogen Bond Acceptor (HBA): The ether oxygen of the 4,5-epoxy bridge can act as a hydrogen bond acceptor.

The spatial relationship between these features is paramount for effective receptor binding. The generation of such a model allows for the abstraction of essential chemical information from known active compounds to guide the design of novel molecules.

| Feature | Description | Inferred Role for this compound |

| Aromatic Ring (AR) | The phenolic A-ring of the morphinan core. | Essential for π-π stacking or hydrophobic interactions within the binding pocket. |

| Hydrophobic Group (HY) | The appended phenoxy substituent at the C3 position. | Enhances binding affinity through hydrophobic interactions with non-polar residues. |

| Positive Ionizable (PI) | The protonated tertiary amine (N-methyl group). | Forms a crucial salt bridge with a key acidic residue in the receptor. |

| Hydrogen Bond Acceptor (HBA) | The ether oxygen of the 4,5-epoxy bridge. | Potential to form hydrogen bonds with donor residues in the binding site. |

Structure-Based Pharmacophore Model Generation

With the availability of high-resolution crystal structures of opioid receptors, structure-based pharmacophore modeling has become a powerful tool. nih.govdovepress.com This method directly utilizes the three-dimensional structure of the receptor's binding site to define the key interaction points. dovepress.com By analyzing the protein-ligand interactions within the crystal structure, a pharmacophore model can be generated that reflects the complementary chemical features of the active site. dovepress.com

For this compound, a structure-based pharmacophore model would be derived from the crystal structure of the µ-opioid receptor (e.g., PDB ID: 5C1M). nih.govmdpi.com The model would be constructed by identifying the key amino acid residues that form hydrogen bonds, ionic interactions, and hydrophobic contacts with bound morphinan ligands. These interaction points are then translated into pharmacophoric features, creating a 3D query that represents the ideal binding pattern for a µ-opioid receptor agonist. This approach offers the advantage of incorporating the precise geometric constraints of the binding pocket into the pharmacophore model.

| Pharmacophore Feature | Corresponding Receptor Residue (Hypothetical) | Interaction Type |

| Positive Ionizable | Asp147 | Ionic Interaction/Salt Bridge |

| Hydrogen Bond Donor | Tyr148 | Hydrogen Bond |

| Hydrophobic/Aromatic | Met151, Val236, Val300 | Hydrophobic/van der Waals Interactions |

| Hydrogen Bond Acceptor | His297 | Hydrogen Bond (water-mediated) |

Application in Virtual Screening for Novel Ligands

A well-validated pharmacophore model, whether ligand- or structure-based, serves as an effective filter in virtual screening campaigns to identify novel opioid receptor ligands. nih.govnih.govresearchgate.net The 3D pharmacophore query representing the key features of a compound like this compound can be used to rapidly search large chemical databases containing millions of compounds. nih.gov

The screening process involves matching the 3D conformation of each molecule in the database against the pharmacophore model. Compounds that successfully match the pharmacophoric features are identified as "hits" and are prioritized for further investigation, such as molecular docking and in vitro testing. This approach significantly reduces the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process. nih.gov The use of pharmacophore-based virtual screening has proven to be a successful strategy for discovering novel, non-morphinan opioid receptor agonists. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies provide critical insights into its binding mode at the atomic level within the opioid receptor binding pocket.

Analysis of Binding Site Interactions and Key Residues (e.g., D147, Y149)

Docking simulations of morphinan ligands into the µ-opioid receptor have consistently highlighted the importance of several key amino acid residues. nih.govnih.gov For this compound, it is predicted that the protonated nitrogen of the morphinan core forms a crucial charge-assisted hydrogen bond with the highly conserved Aspartate 147 (D147) in transmembrane helix 3 (TM3). nih.govnih.gov This interaction is considered a canonical feature for the binding of most opioid ligands. nih.gov

Another key residue, Tyrosine 148 (Y148) , located adjacent to D147, is also recognized as an important interaction point for morphinan ligands. nih.gov The phenolic hydroxyl group of the ligand can act as a hydrogen bond donor to the side chain of Y148. While the prompt mentions Y149, studies on morphinans more frequently highlight the role of Y148 in direct ligand interactions. It is plausible that Y149 may play an indirect role in stabilizing the binding pocket conformation. The aromatic ring of the phenoxy substituent at the 3-position is likely to engage in hydrophobic interactions with residues such as Met151, Val236, and Val300, further anchoring the ligand in the binding site. nih.gov

| Key Residue | Location | Predicted Interaction with this compound | Significance |

| Aspartate 147 (D147) | TM3 | Ionic interaction with the protonated nitrogen. | Essential for anchoring the ligand in the binding pocket. nih.govnih.gov |

| Tyrosine 148 (Y148) | TM3 | Potential hydrogen bond with the phenolic hydroxyl and/or π–cation interaction with the protonated nitrogen. nih.gov | Contributes to binding affinity and proper ligand orientation. |

| Histidine 297 (H297) | TM6 | Often involved in a water-mediated hydrogen bond network with the ligand. nih.gov | Stabilizes the ligand-receptor complex. |

Conformational Analysis and Ligand-Receptor Geometry

The binding of this compound to the µ-opioid receptor induces specific conformational changes in both the ligand and the receptor, leading to an optimal geometric fit. Conformational analysis, often coupled with molecular dynamics simulations, reveals the most stable and energetically favorable binding pose of the ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the field of morphinan research, QSAR studies are instrumental in understanding the structural features that govern the affinity and efficacy of these compounds at opioid receptors. By correlating physicochemical properties and structural descriptors with biological data, QSAR models can predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective ligands.

While specific QSAR studies focusing exclusively on this compound and its immediate derivatives are not extensively documented in publicly available literature, the principles of QSAR have been broadly applied to the wider class of morphinans and related opioid compounds. These studies provide valuable insights that can be extrapolated to understand the potential structure-activity landscape of 3-phenoxy substituted morphinans.

General Principles and Research Findings in Morphinan QSAR:

QSAR analyses of morphinan derivatives typically involve the calculation of a wide array of molecular descriptors, which can be broadly categorized as:

Electronic Descriptors: These describe the electron distribution within the molecule and include parameters such as Hammett constants (σ), which account for the electron-donating or withdrawing nature of substituents, and atomic charges.

Steric Descriptors: These relate to the size and shape of the molecule or its substituents. Examples include molar refractivity (MR) and Taft steric parameters.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the partition coefficient (logP) or substituent hydrophobicity constants (π) being the most common.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

These descriptors are then used to build a mathematical model, often using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, that correlates them with a measured biological endpoint, such as binding affinity (Ki) or functional activity (EC50) at opioid receptors.

Structure-Activity Relationships at the 3-Position of the Morphinan Scaffold:

The substituent at the 3-position of the morphinan ring is a well-established determinant of opioid receptor affinity and activity. Historically, a phenolic hydroxyl group at this position has been considered a crucial pharmacophoric element for high-affinity binding to the μ-opioid receptor. However, research has shown that other functionalities, including ether linkages, can be tolerated, albeit often with a modulation of the pharmacological profile.

Studies on various 3-O-substituted morphinan analogs have revealed the following general trends:

Impact of Alkyl and Aryl Ethers: The replacement of the 3-hydroxyl group with an ether linkage can influence receptor affinity. While simple alkyl ethers often lead to a decrease in affinity compared to the parent phenol, the introduction of larger or more complex aryl groups can sometimes result in high-affinity ligands. The nature of the aryl substituent itself (e.g., its electronic and steric properties) would be expected to further modulate this interaction.

Steric and Electronic Effects: 3D-QSAR studies on broader classes of opioid antagonists have indicated that steric interactions play a dominant role over electrostatic interactions in determining binding affinity at opioid receptors. This suggests that the size and shape of the phenoxy group in this compound and its analogs would be critical for optimal receptor fit.

Illustrative Data for QSAR in Related Morphinan Series:

To illustrate the type of data utilized in QSAR studies of morphinans, the following hypothetical data table shows how variations in a substituent on a core morphinan structure could be correlated with biological activity. Please note that this table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Compound | Substituent (R) | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | μ-Opioid Receptor Affinity (Ki, nM) |

| 1 | -H | 2.5 | 15.2 | 0.00 | 50 |

| 2 | -Cl | 3.2 | 20.3 | 0.23 | 35 |

| 3 | -CH3 | 3.0 | 20.1 | -0.17 | 45 |

| 4 | -OCH3 | 2.8 | 22.5 | -0.27 | 60 |

| 5 | -NO2 | 2.4 | 21.8 | 0.78 | 120 |

In a typical QSAR analysis of the data presented in the table above, a researcher would aim to derive an equation of the form:

log(1/Ki) = c1logP + c2MR + c3*σ + constant

The coefficients (c1, c2, c3) would indicate the relative importance of hydrophobicity, steric bulk, and electronic effects of the substituent 'R' on the binding affinity. Such a model could then be used to predict the affinity of other analogs with different substituents.

While a dedicated QSAR model for the this compound series is not currently available in the public domain, the established principles of morphinan QSAR provide a solid framework for future computational studies. Such investigations would be invaluable for systematically exploring the impact of substitutions on the phenoxy ring and for the rational design of novel analogs with tailored pharmacological properties.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Compound Separation and Identification

Chromatographic methods are fundamental to the separation of (-)-3-Phenoxy-N-methylmorphinan from complex matrices such as plasma, as well as from its various metabolites. These techniques exploit differences in the physicochemical properties of the compounds to achieve separation.

Gas Chromatography (GC) with Specific Detectors (NPD, MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For the determination of this compound, GC has been effectively coupled with two types of detectors: a Nitrogen-Phosphorus Detector (NPD) and a Mass Spectrometer (MS).

A GC-NPD method has been developed for the specific determination of the parent drug in plasma, which is particularly useful for preclinical drug evaluation. nih.gov This detector offers high sensitivity and selectivity for nitrogen-containing compounds like this compound. nih.gov To enhance volatility and improve chromatographic peak shape, derivatization of the analyte is often a necessary step before GC analysis.

For even greater specificity and for clinical evaluations, a gas chromatographic-positive chemical ionization mass spectrometric (GC-PCI-MS) assay has been established. This method allows for the sensitive and specific determination of both the parent compound and its key metabolite, levorphanol (B1675180). nih.gov The mass spectrometer provides detailed structural information and allows for definitive identification and quantification, even at very low concentrations. unl.edu

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds. An HPLC assay utilizing ultraviolet (UV) detection has been developed to provide a qualitative and semi-quantitative profile of this compound and its metabolites in plasma. nih.gov This method is instrumental in initial metabolic screening, allowing for the simultaneous observation of the parent drug and its biotransformation products. nih.gov

The separation is typically achieved on a stationary phase like a phenyl or nitrile analytical column, with a mobile phase consisting of a mixture of an aqueous solution and an organic solvent like acetonitrile. researchgate.net The UV detector is set at a wavelength where the analyte exhibits maximum absorbance, for instance, 220 nm. nih.gov The method's reliability is established through validation parameters such as linearity, precision, accuracy, and robustness. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for the qualitative or semi-quantitative analysis of morphinan (B1239233) derivatives. medwinpublishers.com It is often employed as a screening technique for the presumptive identification of compounds in various samples. researchgate.net For morphinan and its derivatives, separation is commonly achieved on silica (B1680970) gel TLC plates using various mobile phases. epa.gov The choice of eluent is critical, and in some cases, complex mobile phases containing alkaline substances are necessary to achieve a clean separation. nih.gov

Visualization of the separated compounds on the TLC plate is typically accomplished by spraying with specific reagents, such as Dragendorff or iodoplatinate (B1198879) reagents, which produce colored spots. nih.govresearchgate.net Reversed-phase TLC has also been utilized to characterize the lipophilicity of morphine derivatives, where the silica gel plate is impregnated with a nonpolar substance like paraffin (B1166041) oil. epa.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. These methods provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. While specific NMR data for this compound is not detailed in the provided context, the general application of ¹H NMR and ¹³C NMR is standard for characterizing morphinan derivatives. researchgate.net For instance, in the analysis of similar compounds, ¹H-NMR reveals the characteristic proton resonance signals, confirming the presence of specific functional groups and their connectivity within the molecule. researchgate.netthermofisher.com The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the proton environment. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. nist.gov When coupled with a chromatographic separation method like GC or HPLC, it provides a powerful analytical combination for both identification and quantification. Electron ionization (EI) is a common method used to generate a mass spectrum, which serves as a molecular fingerprint. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation. While a specific, publicly available IR spectrum for this compound is not readily found in comprehensive databases such as the Spectral Database for Organic Compounds (SDBS) or the NIST Chemistry WebBook wikipedia.orgcornell.eduwisc.eduaist.go.jpaist.go.jpmext.go.jpnih.govnist.govnist.gov, the expected characteristic absorption bands can be predicted based on its molecular structure. The key functional groups present in this compound are the morphinan skeleton, the N-methyl group, and the phenoxy ether linkage.

The IR spectrum of this compound would exhibit a combination of stretching and bending vibrations characteristic of its constituent parts. The presence of aromatic rings would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The aliphatic C-H bonds of the morphinan structure would show stretching absorptions in the 2850-3000 cm⁻¹ range. The tertiary amine (N-methyl group) would have characteristic C-N stretching vibrations, which are often weak and can be observed in the fingerprint region between 1000 cm⁻¹ and 1350 cm⁻¹. researchgate.net A significant feature would be the strong, asymmetric C-O-C stretching of the ether linkage, which is expected to appear in the 1200-1250 cm⁻¹ region.

For comparative analysis, the IR spectra of related compounds sharing the phenoxy moiety, such as 3-phenoxyaniline (B129670) and 3-phenoxytoluene, show characteristic absorptions for the ether linkage and the aromatic rings, which supports the predicted spectral features of this compound. chemicalbook.comchemicalbook.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium to Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Weak |

| C-N (tertiary amine) | Stretching | 1000 - 1350 | Weak to Medium |

| C-O-C (ether) | Asymmetric Stretching | 1200 - 1250 | Strong |

Advanced Techniques for Metabolite Profiling and Quantitation

The study of the biotransformation of this compound is crucial for understanding its pharmacological and toxicological profile. Advanced analytical techniques are employed to identify, characterize, and quantify its metabolites in biological matrices.

Research has shown that this compound undergoes extensive metabolism. The primary metabolic pathways include N-demethylation, para-hydroxylation of the phenoxy ring, and cleavage of the ether linkage. This results in the formation of several key metabolites that require sophisticated analytical methods for their detection and measurement.

A variety of powerful analytical platforms are available for comprehensive metabolite profiling. nih.gov These include hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as Nuclear Magnetic Resonance (NMR) spectroscopy. vscht.cz For the specific analysis of this compound and its metabolites, a combination of chromatographic and mass spectrometric techniques has proven to be particularly effective.

Initial qualitative and semi-quantitative profiling of the metabolites can be achieved using High-Performance Liquid Chromatography (HPLC) with UV detection. For more sensitive and specific quantification of the parent drug in plasma for pre-clinical studies, a Gas Chromatography (GC) method with a nitrogen-phosphorus-specific detector (NPD) has been developed.

For comprehensive clinical evaluations, a highly sensitive and specific Gas Chromatography-Positive Chemical Ionization Mass Spectrometry (GC-PCI-MS) assay is utilized. This method allows for the simultaneous determination of the parent compound and its key metabolites, such as the pharmacologically active levorphanol, which is formed through ether cleavage.

Table 2: Advanced Analytical Techniques for this compound Metabolite Analysis

| Analytical Technique | Application | Target Analytes | Key Advantages |

| HPLC-UV | Qualitative/Semi-quantitative profiling | Parent drug and major metabolites | Good for initial screening and profiling |

| GC-NPD | Quantitative analysis in pre-clinical studies | Parent drug | High sensitivity and specificity for nitrogen-containing compounds |

| GC-PCI-MS | Sensitive and specific quantitation in clinical studies | Parent drug and key metabolites (e.g., levorphanol) | High sensitivity, specificity, and structural information from mass fragmentation |

Theoretical and Preclinical Therapeutic Explorations

Investigation as a Codeine Substitute in Preclinical Models

The search for effective and safer analgesics has led to the investigation of numerous compounds as potential substitutes for established opioids like codeine. While direct preclinical trials formally designating (-)-3-Phenoxy-N-methylmorphinan as a codeine substitute are not extensively detailed in publicly available literature, the rationale for such an investigation can be inferred from the pharmacological profiles of related morphinan (B1239233) structures.

Codeine, or 3-methoxy-N-methylmorphinan, is a widely used opioid analgesic. Its therapeutic effect is largely dependent on its metabolic conversion to morphine. A key area of research in opioid pharmacology is the development of compounds with improved metabolic profiles and reduced side effects. The structural similarity of PMM to codeine, with a phenoxy group at the C3 position instead of a methoxy (B1213986) group, makes it a candidate for comparative studies.

Pharmacodynamic studies in rats have shown that orally administered PMM is metabolized into active metabolites, including levorphanol (B1675180). nih.gov This metabolic pathway is a critical aspect of its analgesic action. Understanding the metabolism of PMM and its active metabolites is a crucial first step in evaluating its potential as a codeine alternative.

Potential for Analgesic Action in Preclinical Nociception Models

The analgesic properties of this compound have been demonstrated in preclinical studies. nih.gov Nociception models are essential tools in pain research, designed to assess the efficacy of potential analgesics by measuring the response to noxious stimuli. nih.gov These models can be broadly categorized into those assessing acute pain and those mimicking chronic pain states. nih.gov

Preclinical pain models commonly used to evaluate opioid analgesics include thermal nociception tests (like the hot plate and tail-flick tests), mechanical nociception tests (such as the von Frey filament test), and chemical-induced pain models (for example, the formalin and acetic acid writhing tests). nih.govmdpi.commdpi.comfrontiersin.org While the specific nociception models used to evaluate PMM are not detailed in the available abstract, the confirmation of its analgesic activity in rats provides a solid foundation for its potential as a pain-relieving agent. nih.gov

Table 1: Preclinical Pharmacodynamic Findings for this compound

| Parameter | Finding | Source |

| Compound | This compound (PMM) | nih.gov |

| Animal Model | Rats | nih.gov |

| Effect | Analgesia | nih.gov |

| Active Moieties | Unchanged PMM, Levorphanol, p-hydroxylated phenol (B47542) derivative | nih.gov |

Research into Peripheral Opioid Receptor Targeting Strategies

A significant direction in modern analgesic research is the development of peripherally acting opioids. encyclopedia.pubscienceopen.comnih.gov The goal of this strategy is to elicit analgesia by acting on opioid receptors in the peripheral nervous system, thereby avoiding the centrally mediated side effects associated with traditional opioids, such as respiratory depression, sedation, and addiction. encyclopedia.pubnih.gov

Strategies to limit the central nervous system penetration of morphinans include increasing their hydrophilicity or molecular size. nih.gov While there is a substantial body of research on peripheralizing various morphinan-based ligands, specific studies detailing the investigation of this compound within this framework are not prominent in the available literature. The exploration of related compounds, such as N-methylmorphine, has demonstrated the potential for peripheral restriction to achieve analgesia with a better safety profile. encyclopedia.pub The lipophilicity conferred by the phenoxy group in PMM would be a key determinant of its ability to cross the blood-brain barrier and would need to be considered in any potential peripheral targeting strategy.

Exploration of Bi- or Multifunctional Ligands from the Morphinan Scaffold

The concept of bi- or multifunctional ligands represents an innovative approach in drug design, aiming to create single molecules that can interact with multiple targets to achieve a synergistic therapeutic effect or an improved side-effect profile. nih.govscienceopen.com In the context of opioid research, this often involves combining agonist activity at the mu-opioid receptor (MOR) with antagonist or partial agonist activity at other opioid receptors, such as the delta-opioid receptor (DOR) or kappa-opioid receptor (KOR). nih.gov

The morphinan scaffold is a versatile platform for the development of such multifunctional ligands. scienceopen.com Modifications at various positions on the morphinan structure can significantly alter the receptor binding profile and functional activity. While the development of bifunctional ligands from various morphinan derivatives is an active area of research, there is no specific mention in the reviewed literature of this compound being used as a direct scaffold or precursor for creating such agents. The focus has been on other morphinan derivatives to achieve the desired polypharmacology. nih.govscienceopen.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.